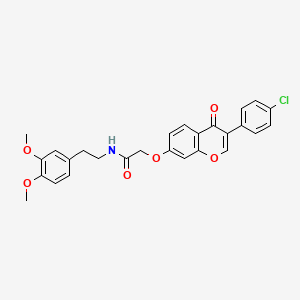![molecular formula C16H22N2O2 B11587361 1-[5-(4-tert-Butyl-phenyl)-2,2-dimethyl-[1,3,4]oxadiazol-3-yl]-ethanone](/img/structure/B11587361.png)
1-[5-(4-tert-Butyl-phenyl)-2,2-dimethyl-[1,3,4]oxadiazol-3-yl]-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(4-tert-Butyl-phenyl)-2,2-dimethyl-[1,3,4]oxadiazol-3-yl]-ethanone is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is known for its applications in various fields, including materials science and organic electronics.
Preparation Methods
The synthesis of 1-[5-(4-tert-Butyl-phenyl)-2,2-dimethyl-[1,3,4]oxadiazol-3-yl]-ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butylamidoxime with 4-aminobenzonitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in a solvent like dimethylformamide (DMF) . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
1-[5-(4-tert-Butyl-phenyl)-2,2-dimethyl-[1,3,4]oxadiazol-3-yl]-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-(4-tert-Butyl-phenyl)-2,2-dimethyl-[1,3,4]oxadiazol-3-yl]-ethanone has several scientific research applications:
Materials Science: It is used as a hole-blocking material in the fabrication of multilayer polymer light-emitting diodes (LEDs) to enhance device efficiency.
Organic Electronics: The compound is an additive in the fabrication of polyurethane-based bistable nonvolatile memory devices with resistive switching characteristics.
Fluorescent Molecules: It is used to prepare plastic scintillators, which are materials that exhibit scintillation—the property of luminescence when excited by ionizing radiation.
Mechanism of Action
The mechanism of action of 1-[5-(4-tert-Butyl-phenyl)-2,2-dimethyl-[1,3,4]oxadiazol-3-yl]-ethanone involves its interaction with specific molecular targets and pathways. In the context of organic electronics, the compound acts as a hole-blocking material, preventing the recombination of electrons and holes, thereby enhancing the efficiency of light-emitting devices . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[5-(4-tert-Butyl-phenyl)-2,2-dimethyl-[1,3,4]oxadiazol-3-yl]-ethanone can be compared with other similar compounds, such as:
2-(4-tert-Butylphenyl)-5-(4-biphenylyl)-1,3,4-oxadiazole: This compound is also used in organic electronics and materials science.
1,3-Bis[5-(4-tert-butylphenyl)-2-[1,3,4]oxadiazolyl]benzene: Another oxadiazole derivative with applications in organic light-emitting diodes (OLEDs) and electronic materials.
The uniqueness of this compound lies in its specific structural features and the resulting properties that make it suitable for particular applications in materials science and organic electronics.
Properties
Molecular Formula |
C16H22N2O2 |
|---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
1-[5-(4-tert-butylphenyl)-2,2-dimethyl-1,3,4-oxadiazol-3-yl]ethanone |
InChI |
InChI=1S/C16H22N2O2/c1-11(19)18-16(5,6)20-14(17-18)12-7-9-13(10-8-12)15(2,3)4/h7-10H,1-6H3 |
InChI Key |
CLPYLJTUCULBRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(OC(=N1)C2=CC=C(C=C2)C(C)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-cyano-3-[2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B11587280.png)
![3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl 3-chlorobenzoate](/img/structure/B11587281.png)

![7-Fluoro-2-(2-methoxyethyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11587288.png)
![6-{(E)-2-[3-methoxy-4-(2-methylpropoxy)phenyl]ethenyl}-5-nitropyrimidine-2,4-diol](/img/structure/B11587289.png)
![Ethyl [6-amino-5-cyano-4-(4-fluoro-3-phenoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate](/img/structure/B11587292.png)

![(2E)-2-(1,3-benzothiazol-2-yl)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11587311.png)

![7-(3-chlorophenyl)-4-hydroxy-1-(4-methylphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11587317.png)
![5-(3-Chlorophenyl)-2-{[(3,4-dimethoxyphenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B11587326.png)

![Propan-2-yl 7-(4-hydroxy-3-nitrophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11587343.png)
![(5Z)-3-cyclohexyl-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11587346.png)
